molecular formula C21H25N3O5S B2357504 N-(2,4-dimethoxyphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide CAS No. 1252884-09-5

N-(2,4-dimethoxyphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide

Katalognummer: B2357504
CAS-Nummer: 1252884-09-5
Molekulargewicht: 431.51
InChI-Schlüssel: QMDATCOJIMHKPF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,4-dimethoxyphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a heterocyclic acetamide derivative featuring a thieno[3,2-d]pyrimidine core substituted with a 3-methylbutyl group at position 3 and a 2,4-dimethoxyphenyl acetamide moiety. The thienopyrimidine scaffold is known for its bioisosteric relationship with purines, enabling interactions with biological targets such as kinases and enzymes . The 2,4-dimethoxyphenyl group may enhance lipophilicity and metabolic stability compared to halogenated or polar substituents .

Eigenschaften

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[3-(3-methylbutyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O5S/c1-13(2)7-9-23-20(26)19-16(8-10-30-19)24(21(23)27)12-18(25)22-15-6-5-14(28-3)11-17(15)29-4/h5-6,8,10-11,13H,7,9,12H2,1-4H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMDATCOJIMHKPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NC3=C(C=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(2,4-dimethoxyphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C21H25N3O5S
  • Molecular Weight : 431.5 g/mol
  • IUPAC Name : N-(3,4-dimethoxyphenyl)-2-[3-(3-methylbutyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide
  • InChI Key : UMYOPGALXXZXAE-UHFFFAOYSA-N

The compound features a thienopyrimidine core with a dimethoxyphenyl group and a methylbutyl side chain. Its unique structure contributes to its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It is believed to modulate their activity by binding to these targets, which may trigger various downstream signaling pathways. The precise molecular interactions and pathways remain an area of active investigation.

Biological Activity

Preliminary studies indicate that this compound exhibits several biological activities:

  • Anticancer Properties : Research suggests potential antitumor effects through the inhibition of specific cancer cell lines.
  • Antimicrobial Activity : In vitro studies have indicated effectiveness against various pathogens, including resistant strains.
  • Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties through modulation of inflammatory pathways.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of cancer cell proliferation
AntimicrobialActivity against Mycobacterium tuberculosis
Anti-inflammatoryModulation of cytokine release

Case Study: Anticancer Evaluation

A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell growth in a dose-dependent manner. The mechanism was linked to apoptosis induction and cell cycle arrest at the G0/G1 phase.

Case Study: Antimicrobial Testing

In antimicrobial assays against Mycobacterium tuberculosis H37Rv, the compound showed promising results with a minimum inhibitory concentration (MIC) comparable to established antitubercular agents. This suggests a potential role in treating multidrug-resistant tuberculosis strains.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Aromatic Ring

Table 1: Substituent Effects on Acetamide Derivatives
Compound Name Aromatic Substituent Key Properties/Activities Reference
Target Compound 2,4-dimethoxyphenyl Likely enhanced lipophilicity
N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide 3-Cl, 4-F Improved halogen-mediated binding
N-(2,3-dichlorophenyl)acetamide (Example 5.6) 2,3-diCl MP: 230°C; antibacterial potential
N-[(2,4-dichlorophenyl)methyl] derivatives 2,4-diCl, 2,4-diF, etc. Anticonvulsant activity explored

Key Observations :

  • Halogenated analogs () often exhibit higher melting points (>200°C) due to stronger intermolecular forces, whereas methoxy-substituted derivatives may have lower melting points, though data for the target compound is unavailable .

Heterocyclic Core Modifications

Table 2: Heterocyclic Scaffold Comparisons
Compound Name Core Structure Functional Implications Reference
Target Compound Thieno[3,2-d]pyrimidine Planar structure for DNA/protein binding
N-(4-bromophenyl)-2-(2-thienyl)acetamide Thienyl Simpler structure; lower molecular weight
5-FU-linked pyridyl acetamide (L1, L2) Pyrimidine (5-FU derivative) DNA intercalation in Ru(II) complexes
Pyrazolo[3,4-d]pyrimidine-chromenone hybrid Pyrazolo-pyrimidine High MP (302–304°C); antitumor potential

Key Observations :

  • Chromenone-pyrazolo-pyrimidine hybrids () demonstrate higher molecular weights (~571 Da) and melting points, suggesting enhanced thermal stability compared to the target compound .
Table 3: Reported Bioactivities of Analogs
Compound Class Activity Profile Mechanism Insights Reference
Benzothiazole-acetamides Anti-inflammatory, antibacterial (e.g., 5d, 5e) Thiazole moiety enhances target engagement
5-FU-pyridyl acetamides DNA intercalation Ru(II) complexes with cytotoxic effects
Quinazolinone acetamides Anticonvulsant Substitutions at R=3.3 (2,4-diMe) show efficacy

Key Observations :

  • The 3-methylbutyl group in the target compound may confer improved membrane permeability compared to shorter alkyl chains (e.g., ethyl in ) .

Vorbereitungsmethoden

Cyclocondensation of Thiophene Derivatives

The thienopyrimidine ring system is synthesized via cyclocondensation reactions. A representative method involves reacting 2-aminothiophene-3-carboxylate derivatives with urea or thiourea under acidic conditions. For instance, ethyl 2-amino-4,5-dihydrocyclopenta[b]thiophene-3-carboxylate undergoes cyclization with urea in glacial acetic acid to yield the dihydrothienopyrimidine-dione framework.

Critical Reaction Parameters:

  • Temperature: Reflux conditions (100–120°C)
  • Catalyst: Acetic acid or p-toluenesulfonic acid
  • Yield: 60–75%

Functionalization at Position 3

Introduction of the 3-methylbutyl group at position 3 of the thienopyrimidine core is achieved through nucleophilic alkylation. Treatment of the thienopyrimidine-dione with 1-bromo-3-methylbutane in the presence of a base (e.g., K₂CO₃) in dimethylformamide (DMF) at 80°C affords the alkylated intermediate.

Optimization Insights:

  • Solvent Choice: DMF enhances nucleophilicity of the N-H group.
  • Reaction Time: 12–18 hours for complete conversion.

Synthesis of the N-(2,4-Dimethoxyphenyl)Acetamide Side Chain

Preparation of 2-Chloroacetamide Intermediate

2-Chloro-N-(2,4-dimethoxyphenyl)acetamide is synthesized by reacting 2,4-dimethoxyaniline with chloroacetyl chloride in dichloromethane (DCM) under inert conditions. Triethylamine is employed as a base to neutralize HCl byproducts.

Reaction Scheme:
$$
\text{2,4-Dimethoxyaniline} + \text{ClCH}2\text{COCl} \xrightarrow[\text{Et}3\text{N}]{\text{DCM, 0°C}} \text{2-Chloro-N-(2,4-dimethoxyphenyl)acetamide}
$$

Coupling to the Thienopyrimidine Core

The final step involves coupling the 2-chloroacetamide derivative with the alkylated thienopyrimidine-dione. This is accomplished using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) in anhydrous DCM.

Procedure:

  • Dissolve the thienopyrimidine intermediate (1 equiv) and 2-chloro-N-(2,4-dimethoxyphenyl)acetamide (1.2 equiv) in DCM.
  • Add EDCI (1.5 equiv) and DMAP (0.1 equiv) at 0°C under nitrogen.
  • Warm to room temperature and stir for 24 hours.
  • Purify via column chromatography (ethyl acetate/hexane).

Yield: 68–76%.

Analytical Characterization

The structural integrity of the target compound is confirmed through spectroscopic and chromatographic analyses:

Table 1. Analytical Data for N-(2,4-Dimethoxyphenyl)-2-[3-(3-Methylbutyl)-2,4-Dioxo-3,4-Dihydrothieno[3,2-d]Pyrimidin-1(2H)-Yl]Acetamide

Method Key Observations Citation
IR (KBr) 3320 cm⁻¹ (N-H stretch), 1715 cm⁻¹ (C=O), 1660 cm⁻¹ (C=C)
¹H NMR (400 MHz) δ 1.02 (d, 6H, CH(CH₂)₂), δ 3.85 (s, 6H, OCH₃), δ 4.52 (s, 2H, CH₂CO)
¹³C NMR δ 169.8 (C=O), δ 156.2 (C-2), δ 148.9 (C-4), δ 55.1 (OCH₃)
HPLC-MS m/z 486.2 [M+H]⁺ (calculated 485.5)

Comparative Evaluation of Synthetic Routes

A comparative analysis of methodologies reveals critical insights:

  • Cyclization Efficiency: Reactions employing urea in acetic acid outperform thiourea-based routes in yield and purity.
  • Alkylation Specificity: Polar aprotic solvents (e.g., DMF) minimize side reactions during 3-methylbutyl introduction.
  • Coupling Agents: EDCI/DMAP systems provide superior activation compared to DCC or HOBt, particularly for sterically hindered substrates.

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions:

  • Core formation : Construct the thieno[3,2-d]pyrimidine core via cyclization of thiourea derivatives with α,β-unsaturated ketones under acidic conditions .
  • Substituent introduction : The 3-methylbutyl group is introduced via alkylation using 1-bromo-3-methylbutane in dimethylformamide (DMF) with potassium carbonate as a base .
  • Acetamide coupling : The final step involves coupling the thienopyrimidine intermediate with N-(2,4-dimethoxyphenyl)acetamide using EDCI/HOBt as coupling agents in anhydrous dichloromethane . Optimization : Control reaction temperature (60–80°C), use inert atmospheres to prevent oxidation, and employ HPLC to monitor intermediate purity (>95%) .

Q. Which characterization techniques are critical for confirming structural integrity?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (in DMSO-d₆) confirm substituent positions, e.g., methoxy protons at δ 3.7–3.8 ppm and thienopyrimidine protons at δ 6.8–7.2 ppm .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 470.2) .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for understanding conformational stability .

Q. What initial biological screening assays are recommended for this compound?

  • Antimicrobial activity : Use broth microdilution assays (MIC determination) against S. aureus and E. coli .
  • Anticancer potential : Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Enzyme inhibition : Test against kinases (e.g., EGFR) via fluorescence-based assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve bioactivity?

  • Substituent variation : Synthesize analogs with modified alkyl chains (e.g., replacing 3-methylbutyl with cyclopentyl) and compare activity .
  • Functional group tuning : Replace the 2,4-dimethoxyphenyl group with halogenated or nitro-substituted aryl groups to assess electronic effects .
  • Pharmacophore mapping : Use molecular modeling (e.g., Schrödinger Suite) to identify critical binding moieties .

Q. What strategies address solubility limitations in in vitro bioassays?

  • Co-solvent systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain compound stability .
  • Nanoparticle formulation : Encapsulate the compound in PLGA nanoparticles to enhance aqueous dispersion .
  • Derivatization : Introduce hydrophilic groups (e.g., PEG chains) at non-critical positions .

Q. How can contradictions in biological activity data between studies be resolved?

  • Assay standardization : Replicate experiments under identical conditions (e.g., cell passage number, serum concentration) .
  • Purity verification : Re-analyze compound batches via HPLC-UV/MS to rule out degradation products .
  • Target validation : Use CRISPR knockouts or siRNA silencing to confirm target specificity .

Q. What advanced techniques elucidate target interaction mechanisms?

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics with purified enzymes (e.g., Kd values for EGFR) .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions .
  • Cryo-EM : Resolve compound-enzyme complexes at near-atomic resolution for mechanistic insights .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.